molecular formula C18H85N17O24P8 B12736209 Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate CAS No. 93858-93-6

Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate

Cat. No.: B12736209
CAS No.: 93858-93-6
M. Wt: 1171.8 g/mol
InChI Key: QWORIGZVLUNZDN-UHFFFAOYSA-N
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Description

Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is a complex chemical compound known for its unique structure and properties. This compound features multiple phosphonate groups and a hexaazaoctadecane backbone, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate typically involves multi-step reactions. The process begins with the preparation of the hexaazaoctadecane backbone, followed by the introduction of phosphonatomethyl groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphonate groups, resulting in different chemical species.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate esters. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: It is studied for its potential as a chelating agent, binding to metal ions in biological systems.

    Medicine: Research explores its use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.

    Industry: The compound is utilized in the development of advanced materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate involves its ability to interact with metal ions and other molecules. The phosphonate groups can form strong bonds with metal ions, while the hexaazaoctadecane backbone provides structural stability. This interaction can influence various molecular pathways, including those involved in catalysis and drug delivery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is unique due to its specific arrangement of phosphonate groups and the hexaazaoctadecane backbone. This structure provides distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

93858-93-6

Molecular Formula

C18H85N17O24P8

Molecular Weight

1171.8 g/mol

IUPAC Name

undecaazanium;[2-[2-[2-[2-[2-[bis(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C18H52N6O24P8.11H3N/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);11*1H3

InChI Key

QWORIGZVLUNZDN-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CCN(CP(=O)(O)[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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